molecular formula C13H18OS B1324672 2,2-Dimethyl-4'-thiomethylbutyrophenone CAS No. 898765-31-6

2,2-Dimethyl-4'-thiomethylbutyrophenone

Cat. No. B1324672
M. Wt: 222.35 g/mol
InChI Key: CKRTZRDRIZZJAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-4’-thiomethylbutyrophenone is a chemical compound with the molecular formula C13H18OS and a molecular weight of 222.35 g/mol . Its IUPAC name is 2,2-dimethyl-1-[4-(methylsulfanyl)phenyl]-1-butanone . The compound is intended for research use only.


Molecular Structure Analysis

The InChI code for 2,2-Dimethyl-4’-thiomethylbutyrophenone is 1S/C13H18OS/c1-5-13(2,3)12(14)10-6-8-11(15-4)9-7-10/h6-9H,5H2,1-4H3 . Its canonical SMILES is CCC©©C(=O)C1=CC=C(C=C1)SC .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 222.35 g/mol . It has a computed XLogP3-AA value of 3.9, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It also has 4 rotatable bonds . The topological polar surface area of the compound is 42.4 Ų . The compound has a complexity of 215 .

Scientific Research Applications

Biodegradation of Plastic Monomers

Research on the biodegradation of plastic monomers like 2,6-Dimethylphenol by Mycobacterium neoaurum indicates the microbial potential for remediating environments contaminated with certain plastic residues. This study provides insights into microbial degradation pathways, which could inform the development of bioremediation strategies for similar compounds (Ji et al., 2019).

Photocycloaddition Reactions

Research into the photocycloaddition of 2,3-Dihydro-2,2-dimethyl-4H-thiopyran-4-one demonstrates the compound's reactivity under light irradiation, highlighting its potential in synthesizing complex molecular structures through regio- and stereospecific reactions (Margaretha et al., 2007).

Solid-State Structures of Dimethyl Bithiophenedicarboxylates

The synthesis and characterization of dimethyl bithiophenedicarboxylates reveal the impact of structural conformation on electronic properties, suggesting applications in materials science and organic electronics (Pomerantz et al., 2002).

Photoinitiated Cross-Linking

Investigations into the photoinitiated cross-linking of thiol–methacrylate systems using dimethacrylate polyethers showcase the development of advanced materials with tailored properties for various industrial applications (Lecamp et al., 2001).

In Vitro Anticancer Activity of Rhenium(I) Complexes

Studies on rhenium(I) tricarbonyl aqua complexes reveal promising anticancer properties, offering insights into the design of novel therapeutic agents capable of overcoming drug resistance (Knopf et al., 2017).

properties

IUPAC Name

2,2-dimethyl-1-(4-methylsulfanylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18OS/c1-5-13(2,3)12(14)10-6-8-11(15-4)9-7-10/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRTZRDRIZZJAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=CC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642429
Record name 2,2-Dimethyl-1-[4-(methylsulfanyl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-4'-thiomethylbutyrophenone

CAS RN

898765-31-6
Record name 2,2-Dimethyl-1-[4-(methylthio)phenyl]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-1-[4-(methylsulfanyl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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